molecular formula C22H19FN4O3 B2449249 6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 309927-25-1

6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2449249
CAS No.: 309927-25-1
M. Wt: 406.417
InChI Key: GVOSEMFQKCXZFI-UHFFFAOYSA-N
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Description

6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Properties

IUPAC Name

6-amino-4-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-12-19-20(17(10-24)21(25)30-22(19)27-26-12)13-3-8-18(28-2)14(9-13)11-29-16-6-4-15(23)5-7-16/h3-9,20H,11,25H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOSEMFQKCXZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H20FN3O3\text{C}_{20}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}

Key Functional Groups

  • Amino Group : Contributes to hydrogen bonding and solubility.
  • Fluorophenoxy Group : Enhances lipophilicity and may influence receptor binding.
  • Methoxy Group : Can modulate electronic properties and steric hindrance.

Antitumor Activity

Research indicates that various pyrazole derivatives exhibit significant antitumor activity. The compound has been evaluated for its inhibitory effects on various cancer cell lines. Studies suggest that it may inhibit key signaling pathways involved in tumor growth, such as:

  • BRAF(V600E)
  • EGFR
  • Aurora-A Kinase

A study demonstrated that certain pyrazole derivatives showed promising results against resistant cancer cell lines, indicating a potential for overcoming drug resistance in cancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to reduce pro-inflammatory cytokine levels in vitro. For instance:

  • Inhibition of TNF-alpha and IL-6 : These cytokines are crucial mediators in inflammatory responses. The compound's ability to lower their levels suggests a mechanism for treating inflammatory diseases .

Antibacterial Activity

The antibacterial properties of this class of compounds have also been explored. The compound exhibited activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings highlight its potential as a lead compound in the development of new antibiotics .

Antimalarial Activity

Recent studies have suggested that certain pyrazole derivatives possess antimalarial properties. The compound was tested against Plasmodium falciparum and showed significant inhibition of parasite growth in vitro. This suggests a potential application in malaria treatment, particularly in resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:

  • Substituent Variations : Modifications on the phenyl rings can significantly alter potency and selectivity.
  • Fluorine Substitution : The presence of fluorine atoms often enhances biological activity due to increased lipophilicity and electron-withdrawing effects.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntitumorHighInhibition of BRAF, EGFR
Anti-inflammatoryModerateReduction of TNF-alpha, IL-6
AntibacterialModerateInhibition of bacterial growth
AntimalarialSignificantInhibition of Plasmodium falciparum

Case Studies

  • Antitumor Study : A study evaluated the efficacy of the compound on human breast cancer cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value suggesting potent activity compared to standard chemotherapeutics .
  • Anti-inflammatory Study : In vivo experiments demonstrated that administration of the compound reduced paw edema in rat models, indicating its potential as an anti-inflammatory agent .
  • Antimalarial Study : The compound was tested against chloroquine-resistant strains of Plasmodium falciparum, showing significant inhibition rates comparable to existing antimalarial drugs .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multicomponent reactions (MCRs) using aldehydes, malononitrile, and pyrazolones. Ionic liquid catalysts like [Et₃NH][HSO₄] in aqueous ethanol at 60–70°C achieve yields >90% by promoting efficient cyclization and reducing side products . Solvent-free conditions or ethanol-water mixtures are preferred for eco-friendly synthesis .
  • Key Data : Substituents on the phenyl ring (e.g., 4-fluoro, 3-methoxy) require precise stoichiometric ratios (1:1:1 for aldehyde:malononitrile:pyrazolone) to avoid competing side reactions .

Q. How can structural ambiguities in NMR spectra (e.g., proton coupling patterns) be resolved for this compound?

  • Methodology : Use high-resolution ¹H and ¹³C NMR (400–600 MHz) in DMSO-d₆ to resolve overlapping signals. For example, the pyran ring protons (δ 4.88–5.11 ppm) exhibit distinct singlet patterns due to restricted rotation, while aromatic protons show splitting from para-fluorine (³J = 8–10 Hz) .
  • Contradictions : Discrepancies in NH₂ proton signals (δ 6.72–7.18 ppm) may arise from solvent polarity; deuterated DMSO stabilizes tautomers, whereas CDCl₃ induces broadening .

Q. What spectroscopic techniques are critical for confirming the purity and identity of this compound?

  • Methodology : Combine HRMS (ESI+) for exact mass verification (e.g., m/z 342.0540 for perfluorophenyl derivatives) with FT-IR to confirm nitrile (C≡N, ~2200 cm⁻¹) and NH₂ (3300–3400 cm⁻¹) functional groups . Purity >95% is validated via HPLC (C18 column, acetonitrile-water eluent) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 4-fluorophenoxy vs. 4-methoxy) influence the compound’s conformational stability?

  • Methodology : X-ray crystallography (e.g., CCDC 1020222) reveals that the 4-fluorophenoxy group induces a dihedral angle of 85.3° with the pyran ring, reducing π-π stacking compared to methoxy derivatives . Density Functional Theory (DFT) calculations (B3LYP/6-31G**) correlate substituent electronegativity with torsional strain in the dihydropyrano ring .
  • Data Contradictions : While bulky substituents (e.g., 3,4,5-trimethoxyphenyl) lower solubility, they enhance thermal stability (TGA: decomposition >250°C) .

Q. What strategies optimize this compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodology : Replace the 4-fluorophenoxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding to kinase targets. Molecular docking (AutoDock Vina) shows that 5-carbonitrile interacts with ATP-binding pockets via H-bonding (ΔG = −8.2 kcal/mol) .
  • Experimental Design : Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. IC₅₀ values correlate with logP (hydrophobicity) and polar surface area (PSA) .

Q. How can conflicting data on reaction mechanisms (e.g., Knoevenagel vs. Michael addition pathways) be resolved?

  • Methodology : Isotopic labeling (¹⁵N/²H) and kinetic studies (UV-Vis monitoring) confirm a stepwise mechanism: Knoevenagel condensation precedes Michael addition in aqueous media . Competing pathways are pH-dependent; basic conditions favor enolate intermediates, while acidic conditions stabilize carbocation formation .

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